8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Catalog No.
S548184
CAS No.
914913-88-5
M.F
C24H22O6
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)m...

CAS Number

914913-88-5

Product Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

IUPAC Name

8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

Molecular Formula

C24H22O6

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

InChI Key

YEAHTLOYHVWAKW-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

Palomid 529; Palomid-529; Palomid529; P529; P 529; P-529.

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O

Description

The exact mass of the compound Palomid 529 is 406.14164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Palomid 529, also known as P529, RES-529, and SG 00529, is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway []. This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism []. Due to its ability to modulate this pathway, Palomid 529 has emerged as a valuable tool for scientific research in several areas.

Inhibiting Cancer Cell Growth

The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers []. Palomid 529's ability to inhibit this pathway makes it a potential candidate for cancer research. Studies have shown that Palomid 529 can suppress the growth and proliferation of cancer cells in vitro and in vivo.

Here are some examples of how Palomid 529 is being investigated in cancer research:

  • Understanding mechanisms of tumorigenesis: Researchers are using Palomid 529 to dissect the role of the PI3K/Akt/mTOR pathway in cancer development and progression.
  • Evaluating therapeutic efficacy: Palomid 529 is being tested in preclinical models to assess its potential as a therapeutic agent for different types of cancer.
  • Identifying drug combinations: Scientists are investigating the potential of combining Palomid 529 with other anti-cancer drugs to improve treatment efficacy.

Palomid 529 is a novel small-molecule inhibitor of the TORC1/TORC2 pathway, a critical signaling cascade involved in cell growth and proliferation []. Research suggests it holds promise for treating conditions characterized by abnormal blood vessel growth (angiogenesis) like age-related macular degeneration (AMD) and certain cancers [].


Molecular Structure Analysis

While the exact structure of Palomid 529 is not publicly available, it is classified as a small molecule, indicating a relatively simple structure compared to complex biomolecules.


Chemical Reactions Analysis

Specific details regarding the synthesis of Palomid 529 are not available in the public domain. However, research suggests it possesses stability for at least 28 days after administration, indicating a slow rate of decomposition [].

Palomid 529 acts as a dual inhibitor of the mTORC1 and mTORC2 complexes, which are key players in regulating cell growth, proliferation, and survival [, ]. By inhibiting these pathways, Palomid 529 disrupts the signaling cascade that promotes abnormal blood vessel growth (angiogenesis) []. Additionally, it may induce apoptosis (programmed cell death) in endothelial cells, further hindering blood vessel formation [].

Studies in animal models of retinal diseases and cancer have shown Palomid 529 to be effective in inhibiting neovascularization (formation of new blood vessels) []. Interestingly, it appears to selectively target abnormal blood vessel growth while allowing normal blood vessel formation to proceed []. This specific action could be advantageous for therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

406.14163842 g/mol

Monoisotopic Mass

406.14163842 g/mol

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XV9409EWG4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

914913-88-5

Wikipedia

Palomid 529

Dates

Modify: 2023-08-15
1: He TY, Tsai LH, Huang CC, Chou MC, Lee H. LKB1 Loss at Transcriptional Level Promotes Tumor Malignancy and Poor Patient Outcomes in Colorectal Cancer. Ann Surg Oncol. 2014 May 31. [Epub ahead of print] PubMed PMID: 24879590.
2: Gravina GL, Marampon F, Sherris D, Vittorini F, Di Cesare E, Tombolini V, Lenzi A, Jannini EA, Festuccia C. Torc1/Torc2 inhibitor, Palomid 529, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models. Prostate. 2014 Jun;74(8):852-68. doi: 10.1002/pros.22804. Epub 2014 Apr 8. PubMed PMID: 24715588.
3: Dalal M, Jacobs-El N, Nicholson B, Tuo J, Chew E, Chan CC, Nussenblatt R, Ferris F, Meyerle C. Subconjunctival Palomid 529 in the treatment of neovascular age-related macular degeneration. Graefes Arch Clin Exp Ophthalmol. 2013 Dec;251(12):2705-9. doi: 10.1007/s00417-013-2375-7. Epub 2013 May 21. PubMed PMID: 23689994.
4: Lin F, Buil L, Sherris D, Beijnen JH, van Tellingen O. Dual mTORC1 and mTORC2 inhibitor Palomid 529 penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2. Int J Cancer. 2013 Sep 1;133(5):1222-33. doi: 10.1002/ijc.28126. Epub 2013 Apr 1. PubMed PMID: 23436212.
5: Syed F, Sherris D, Paus R, Varmeh S, Singh S, Pandolfi PP, Bayat A. Keloid disease can be inhibited by antagonizing excessive mTOR signaling with a novel dual TORC1/2 inhibitor. Am J Pathol. 2012 Nov;181(5):1642-58. doi: 10.1016/j.ajpath.2012.08.006. Epub 2012 Sep 11. Erratum in: Am J Pathol. 2014 Apr;184(4):1253. Singh, Subir [added]. PubMed PMID: 22982188.
6: Lin F, Sherris D, Beijnen JH, Van Tellingen O. High-performance liquid chromatography analysis of a novel small-molecule, anti-cancer drug, Palomid 529, in human and mouse plasma and in mouse tissue homogenates. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Dec 15;879(32):3823-31. doi: 10.1016/j.jchromb.2011.10.028. Epub 2011 Oct 29. PubMed PMID: 22100549.
7: Gravina GL, Marampon F, Petini F, Biordi L, Sherris D, Jannini EA, Tombolini V, Festuccia C. The TORC1/TORC2 inhibitor, Palomid 529, reduces tumor growth and sensitizes to docetaxel and cisplatin in aggressive and hormone-refractory prostate cancer cells. Endocr Relat Cancer. 2011 Jul 1;18(4):385-400. doi: 10.1530/ERC-11-0045. Print 2011 Aug. PubMed PMID: 21551258.
8: Xiang T, Jia Y, Sherris D, Li S, Wang H, Lu D, Yang Q. Targeting the Akt/mTOR pathway in Brca1-deficient cancers. Oncogene. 2011 May 26;30(21):2443-50. doi: 10.1038/onc.2010.603. Epub 2011 Jan 17. PubMed PMID: 21242970; PubMed Central PMCID: PMC3107712.
9: Lewis GP, Chapin EA, Byun J, Luna G, Sherris D, Fisher SK. Muller cell reactivity and photoreceptor cell death are reduced after experimental retinal detachment using an inhibitor of the Akt/mTOR pathway. Invest Ophthalmol Vis Sci. 2009 Sep;50(9):4429-35. doi: 10.1167/iovs.09-3445. Epub 2009 Apr 15. PubMed PMID: 19369237.
10: Diaz R, Nguewa PA, Diaz-Gonzalez JA, Hamel E, Gonzalez-Moreno O, Catena R, Serrano D, Redrado M, Sherris D, Calvo A. The novel Akt inhibitor Palomid 529 (P529) enhances the effect of radiotherapy in prostate cancer. Br J Cancer. 2009 Mar 24;100(6):932-40. doi: 10.1038/sj.bjc.6604938. Epub 2009 Feb 24. PubMed PMID: 19240717; PubMed Central PMCID: PMC2661786.
11: Xue Q, Hopkins B, Perruzzi C, Udayakumar D, Sherris D, Benjamin LE. Palomid 529, a novel small-molecule drug, is a TORC1/TORC2 inhibitor that reduces tumor growth, tumor angiogenesis, and vascular permeability. Cancer Res. 2008 Nov 15;68(22):9551-7. doi: 10.1158/0008-5472.CAN-08-2058. PubMed PMID: 19010932; PubMed Central PMCID: PMC2727940.

Explore Compound Types